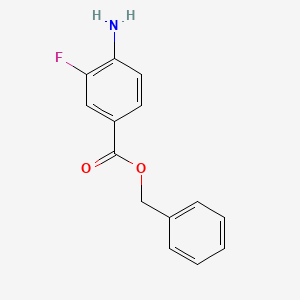

Benzyl 4-amino-3-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12FNO2 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

benzyl 4-amino-3-fluorobenzoate |

InChI |

InChI=1S/C14H12FNO2/c15-12-8-11(6-7-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2 |

InChI Key |

OEDWLLPKXYCLGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Benzyl 4 Amino 3 Fluorobenzoate

Reactivity of the Amino Group in Electrophilic and Nucleophilic Processes

The primary amino group attached to the aromatic ring is a key site of reactivity in Benzyl (B1604629) 4-amino-3-fluorobenzoate. Its nucleophilic character allows it to participate in a variety of bond-forming reactions. However, the presence of the electron-withdrawing fluorine atom ortho to the amino group and the ester group para to it modulates this reactivity.

Amidation and Ureation Reactions

The amino group of aniline (B41778) derivatives readily undergoes acylation with carboxylic acid derivatives (such as acid chlorides or anhydrides) or direct amidation with carboxylic acids, often facilitated by coupling agents or catalysts, to form amides. catalyticamidation.info Similarly, reaction with isocyanates or their precursors leads to the formation of urea (B33335) derivatives. nih.gov

Amidation: The reaction of anilines with carboxylic acids to form amides is a fundamental transformation. catalyticamidation.info Catalytic methods, often employing boronic acids or transition metals, can facilitate this reaction by activating the carboxylic acid. catalyticamidation.infonih.gov For instance, the direct amidation of unprotected amino acids has been achieved using Lewis acid catalysts like B(OCH₂CF₃)₃. nih.gov

Ureation: The synthesis of ureas typically involves the reaction of an amine with an isocyanate. nih.gov Isocyanates can be generated in situ from primary amides via Hofmann rearrangement or from N-acylbenzotriazoles through Curtius degradation. organic-chemistry.org The reaction of an amine with phosgene (B1210022) or its equivalents is a traditional method for urea synthesis. nih.gov

The reactivity of the amino group in Benzyl 4-amino-3-fluorobenzoate in these reactions is expected to be somewhat diminished compared to aniline due to the electron-withdrawing nature of the adjacent fluorine atom and the ester group.

Table 1: Examples of Amidation and Ureation Reactions with Aniline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |

| Aniline | Carboxylic Acid | Boronic Acid | Amide | catalyticamidation.info |

| Aniline | Isocyanate | - | Urea | nih.gov |

| Primary Amide | Phenyliodine diacetate, NH₃ | - | N-substituted Urea | organic-chemistry.org |

| Amino Acid | Benzylamine | B(OCH₂CF₃)₃ | Amide | nih.gov |

Formation of Imine and Azomethine Linkages

The reaction of primary amines with aldehydes or ketones results in the formation of imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (azomethine linkage). masterorganicchemistry.com This condensation reaction is typically reversible and is often catalyzed by acid. youtube.com The removal of water as it is formed drives the equilibrium towards the imine product. masterorganicchemistry.comyoutube.com

The formation of an imine from this compound would involve the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. youtube.com The presence of the ortho-fluorine substituent may influence the rate of this reaction. Fluorinated imines have been synthesized through the condensation of fluoro-substituted anilines with various aldehydes. nih.gov For example, imines have been prepared from ortho-fluorobenzaldehyde and para-fluoroaniline. nih.gov

Table 2: Imine Formation Reactions

| Amine | Carbonyl Compound | Conditions | Product | Ref. |

| Primary Amine | Aldehyde/Ketone | Acid catalyst, removal of water | Imine | masterorganicchemistry.comyoutube.com |

| para-Fluoroaniline | ortho-Fluorobenzaldehyde | MgSO₄, n-hexane | Fluorinated Imine | nih.gov |

| Benzylamine | Benzaldehyde (B42025) | - | N-Benzylidenebenzylamine | masterorganicchemistry.com |

Reactivity of the Ester Moiety in Hydrolysis and Transesterification

The benzyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon. The most common reactions of this moiety are hydrolysis and transesterification.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. In the case of aminobenzoate esters, the amino group can participate in the reaction. For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters is catalyzed by the neighboring amino group through intramolecular general base catalysis, leading to a significant rate enhancement compared to their para-substituted counterparts. acs.orgnih.govacs.org While this compound has a para-amino group relative to the ester, the electronic effects of the substituents will still influence the rate of hydrolysis. acs.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. wikipedia.org Driving the reaction to completion often involves using a large excess of the reactant alcohol or removing the alcohol byproduct by distillation. wikipedia.org Processes for the transesterification of alkyl aminobenzoates have been developed, sometimes using an auxiliary alcohol to facilitate the reaction. google.comgoogle.com

Ortho-Fluorine Effects on Aromatic Reactivity

The fluorine atom at the position ortho to the amino group has a significant impact on the reactivity of the molecule due to both inductive and steric effects. This is often referred to as the "ortho effect". quora.com

Electronic Effects: Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and reduces the nucleophilicity and basicity of the amino group. researchgate.net Electron-withdrawing substituents on an aniline ring are known to decrease its basicity. researchgate.net

Steric Effects: The fluorine atom can sterically hinder the approach of reagents to the adjacent amino group. This steric inhibition can affect the rates of reactions such as amidation and imine formation. quora.com In some cases, ortho substituents can force other groups out of the plane of the aromatic ring, affecting resonance. quora.com

The combination of these effects makes the amino group of this compound less basic and potentially less nucleophilic than that of aniline or benzyl 4-aminobenzoate (B8803810). quora.comresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Catalytic Reaction Pathways

Many of the transformations involving this compound, particularly those involving C-N bond formation, can be facilitated by catalysts.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and amines, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wiley.com While this reaction typically involves coupling an amine with an aryl halide, the underlying principles of oxidative addition, ligand exchange, and reductive elimination are relevant to a broad range of palladium-catalyzed transformations. The mechanism of palladium-catalyzed amination of aryl chlorides has been studied, highlighting the importance of the ligand in facilitating the catalytic cycle. researchgate.net The use of electron-rich and sterically demanding ligands is often crucial for achieving high catalytic activity. wiley.com Given that fluorinated anilines can be synthesized via palladium-catalyzed coupling reactions, it is conceivable that this compound could participate in or be synthesized through such pathways. nih.govnih.gov The mechanism for the amination of fluoroalkylamines has been investigated, revealing that the turnover-limiting step can be the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov

Catalytic Amidation: Direct amidation of carboxylic acids with amines can be catalyzed by various species, including boronic acids and metal complexes. catalyticamidation.infocatalyticamidation.info The mechanism often involves the activation of the carboxylic acid by the catalyst. For example, in boronic acid-catalyzed amidation, it is proposed that the catalyst interacts with the carboxylic acid to form a more reactive species that is then attacked by the amine. catalyticamidation.info

Photochemical Activation Mechanisms in Related Systems

The study of photochemical activation provides a powerful avenue for inducing chemical transformations with high spatial and temporal control. In the context of aromatic amines and esters, particularly those bearing fluorine substituents, photochemical methods can unlock unique reactivity patterns not readily accessible through conventional thermal methods. While specific studies on the photochemical activation of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining related systems. The principles governing the photoexcitation and subsequent reactions of aromatic amines, fluorinated aromatics, and benzoate (B1203000) esters offer significant insights into the potential photochemical behavior of the target molecule.

The primary event in a photochemical reaction is the absorption of a photon by a molecule, leading to its excitation from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the π-systems of the benzene (B151609) ring and the carbonyl group are the most likely chromophores to absorb ultraviolet (UV) or visible light. The presence of the amino and fluoro substituents can modulate the energy levels of the molecular orbitals, thereby influencing the absorption spectrum and the nature of the excited state.

General Mechanisms of Photochemical Activation

The photochemical activation of molecules similar to this compound can proceed through several general mechanisms, often dictated by the specific chromophore that is excited and the surrounding chemical environment.

Photosensitization: In many cases, the target molecule may not absorb light efficiently in a desired region of the spectrum, or the direct excitation may not lead to the desired reaction pathway. In such instances, a photosensitizer can be employed. The photosensitizer absorbs the light and then transfers the energy to the target molecule, promoting it to an excited state. This process is particularly common in visible-light photoredox catalysis, where a photocatalyst absorbs visible light and initiates electron transfer processes. For example, ruthenium or iridium complexes are often used as photosensitizers to generate radical intermediates from organic molecules. mdpi.com

Homolytic Bond Cleavage: Upon excitation, a molecule can possess enough energy to break a chemical bond homolytically, resulting in the formation of two radical species. In aromatic amines, the N-H bond is a potential site for such cleavage, leading to the formation of an aminyl radical. researchgate.net Similarly, the C-O bond of the benzyl ester could potentially undergo homolysis, although this is generally less common than reactions involving the aromatic ring or its substituents.

Electron Transfer: Photoinduced electron transfer (PET) is a fundamental process in many photochemical reactions. capes.gov.br An excited molecule can act as either an electron donor or an electron acceptor. Aromatic amines are well-known to be good electron donors in their excited states. Upon excitation, the amino group of this compound could donate an electron to a suitable acceptor, forming a radical cation. This radical cation would be highly reactive and could undergo a variety of subsequent reactions, such as nucleophilic attack or fragmentation.

Proton Transfer: Excited-state proton transfer (ESPT) is another important photochemical pathway, particularly for molecules containing acidic or basic functional groups. The acidity or basicity of a functional group can change dramatically upon photoexcitation. For instance, an amino group can become more acidic in the excited state, facilitating proton transfer to a solvent molecule or another proton acceptor. researchgate.net

Photochemical Reactions in Structurally Related Systems

The photochemical behavior of fluorinated aromatic amines and benzoate esters provides a framework for predicting the reactivity of this compound.

Fluorinated Aromatic Amines: The presence of a fluorine atom on the aromatic ring can significantly influence the photochemical reactivity. The strong electron-withdrawing nature of fluorine can affect the energy of the excited states and the stability of any resulting radical intermediates. Photochemical reactions of fluorobenzene (B45895) derivatives with amines have been shown to yield both substitution and addition products. researchgate.net In the context of photoredox catalysis, fluorinated aromatic compounds have been successfully functionalized through the generation of radical intermediates under visible light irradiation. mdpi.com

Aromatic Esters: The photochemistry of aromatic esters has been extensively studied. One common reaction is the photo-Fries rearrangement, where an aryl ester rearranges upon UV irradiation to form hydroxyaryl ketones. While this is more typical for phenyl esters, related rearrangements and cleavage reactions can occur in benzyl esters under certain conditions.

The following table summarizes key photochemical activation mechanisms observed in systems related to this compound and their potential implications for the target molecule.

| Mechanism | Description | Key Intermediates | Potential Outcome for this compound | Relevant Light Source |

| Photosensitized Electron Transfer | A photosensitizer absorbs light and transfers energy to the substrate, initiating an electron transfer cascade. mdpi.comcapes.gov.br | Radical cations, radical anions | Oxidation of the amino group, leading to dimerization or reaction with other nucleophiles. | Visible Light |

| Direct Photolysis (UV) | Direct absorption of UV light leads to electronic excitation and subsequent bond cleavage or rearrangement. researchgate.net | Excited singlet/triplet states, radicals | N-H bond cleavage to form an aminyl radical, potential for C-F or C-N bond activation. | UV Light |

| Excited-State Proton Transfer | The acidity/basicity of the amino group changes upon excitation, leading to proton transfer with the solvent or other species. researchgate.net | Excited-state ion pairs | Altered reactivity of the amino group, potentially facilitating substitution reactions. | UV Light |

It is important to note that the specific photochemical pathway that this compound will follow depends on a variety of factors, including the wavelength of light used, the solvent, the presence of other reagents such as photosensitizers or quenchers, and the intrinsic photophysical properties of the molecule itself. Further experimental investigation is necessary to fully elucidate the photochemical reactivity of this specific compound.

Derivatives and Analogues of Benzyl 4 Amino 3 Fluorobenzoate

Structure-Activity Relationship (SAR) Studies in Related Fluorinated Benzoate (B1203000) Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For fluorinated benzoate scaffolds, the position and electronic properties of substituents on the benzene (B151609) ring are critical. The introduction of a fluorine atom, known for its high electronegativity and relatively small size, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. nih.gov

Research into related structures, such as fluorinated benzenesulfonamides and benzamidothiazoles, provides insights applicable to fluorinated benzoates. researchgate.netnih.gov Studies have shown that systematic modifications to the scaffold can identify sites that tolerate changes and lead to more potent compounds. nih.gov For instance, in a series of 2-(4-aminophenyl)benzothiazoles, which can be synthesized from aminobenzoic acids, substituents on the aminophenyl ring were found to be crucial for activity. The parent molecule demonstrated potent inhibitory activity against certain human breast cancer cell lines, and the introduction of small halogen substituents at the 3'-position (adjacent to the amino group, analogous to the fluorine in 4-amino-3-fluorobenzoate) resulted in compounds with particularly potent and broader activity. nih.gov This suggests that the 3-fluoro substitution in the benzyl (B1604629) 4-amino-3-fluorobenzoate scaffold is a key determinant of its potential biological profile. The activity of these compounds often follows a heterocyclic sequence of benzothiazole (B30560) being more effective than benzoxazole, which is significantly more so than benzimidazole (B57391). nih.gov

Synthesis of Conjugates and Hybrid Molecules

The functional groups of benzyl 4-amino-3-fluorobenzoate make it an excellent candidate for synthesizing more complex molecules through conjugation. The amino group provides a reactive handle for forming amide bonds, while the ester can be hydrolyzed to a carboxylic acid for further modifications.

The conjugation of bioactive molecules with amino acids or peptides is a widely used strategy in drug design to enhance transport, selectivity, and efficacy. nih.govnih.gov The 4-amino-3-fluorobenzoic acid core can be incorporated into peptide chains to create peptidomimetics. For example, the synthesis of 3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid involves the formation of an amide bond between the fluorinated benzoyl group and the amino acid, demonstrating the utility of this scaffold in creating prodrugs. google.com

Furthermore, fluorinated benzoates are valuable in biomolecule labeling. youtube.comresearchgate.net N-succinimidyl benzoate derivatives, including fluorinated versions, are used to attach labels to proteins for detection and tracking. nih.gov For instance, [18F]-N-succinimidyl 4-(fluoromethyl)benzoate has been synthesized for one-step radiofluorination and subsequent labeling of proteins with yields of 50-70%. nih.gov This highlights the potential of the fluorobenzoate moiety as a component in advanced labeling technologies for applications in cellular imaging and diagnostics. youtube.com

The 4-amino-3-fluorobenzoate scaffold is a key precursor for synthesizing fused heterocyclic compounds, which are prominent in medicinal chemistry. nih.govmdpi.com Benzothiazoles, in particular, can be readily prepared through the condensation of o-aminothiophenols with carboxylic acids or their derivatives. nih.govorganic-chemistry.org

In a notable example, 4-amino-3-fluorobenzoic acid was condensed with o-aminothiophenol in the presence of polyphosphoric acid (PPA) as a catalyst to generate 2-(4-amino-3-fluorophenyl)benzothiazole. nih.gov This reaction demonstrates a straightforward route to complex heterocyclic systems from the relatively simple aminobenzoate precursor. The resulting fluorinated benzothiazole derivatives are themselves subjects of further study for their potential biological activities. The synthesis of such fused systems is a testament to the versatility of the aminobenzoate core in building molecular complexity. mdpi.com

Exploration of Different Ester and Amide Analogues

Modifying the ester and amino groups of the parent compound provides another avenue for creating a library of related molecules with diverse properties.

The benzyl ester of 4-amino-3-fluorobenzoate can be readily replaced with other alkyl groups, such as methyl, ethyl, and tert-butyl, through standard esterification procedures starting from 4-amino-3-fluorobenzoic acid. These analogues are often synthesized as intermediates for more complex molecules. The properties of these esters, such as solubility and reactivity, can be tuned by changing the alkyl group. nih.govuni.lubldpharm.com For example, the tert-butyl ester is known to enhance solubility and stability in certain formulations. chemimpex.com

| Compound Name | Molecular Formula | CAS Number | Reference(s) |

|---|---|---|---|

| Methyl 4-amino-3-fluorobenzoate | C₈H₈FNO₂ | 185629-32-7 | nih.govbldpharm.comsigmaaldrich.comchemsrc.com |

| Ethyl 4-amino-3-fluorobenzoate | C₉H₁₀FNO₂ | 73792-12-8 | bldpharm.comchemicalregister.comadvatechgroup.com |

| tert-Butyl 4-amino-3-fluorobenzoate | C₁₁H₁₄FNO₂ | 457888-59-2 | uni.lu |

The conversion of the carboxylic acid group of 4-amino-3-fluorobenzoic acid into an amide is a common chemical transformation. This can be achieved by reacting the acid with an amine in the presence of a coupling agent. For instance, 3-amino-4-fluorobenzamide (B1284707) was synthesized from 3-amino-4-fluorobenzoic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt) with ammonium (B1175870) chloride. chemicalbook.com This reaction creates a primary amide. Similarly, reactions with specific amino acids, like L-glutamic acid, yield more complex amide derivatives that are explored for their potential as targeted therapeutic agents. google.com

Structural Modifications on the Benzyl Moiety and Aromatic Ring

The exploration of derivatives and analogues of this compound has been a subject of scientific inquiry, focusing on the systematic modification of its core structure to understand structure-activity relationships. Research efforts have primarily targeted two key areas: alterations to the benzyl group and substitutions on the aromatic ring of the 4-amino-3-fluorobenzoate moiety. These modifications aim to fine-tune the electronic and steric properties of the molecule, potentially influencing its chemical and biological characteristics.

Modifications on the Benzyl Moiety

The benzyl portion of this compound serves as the esterifying group for the carboxylic acid. Structural modifications in this region can influence the compound's stability, solubility, and interactions with biological targets. Research in related fields, such as peptide synthesis, has shown that introducing substituents onto the phenyl ring of a benzyl ester can significantly alter its chemical reactivity. For instance, the presence of electron-withdrawing groups like nitro or chloro can increase the stability of the benzyl ester, whereas electron-donating groups such as methoxy (B1213986) can render it more labile to acidic conditions.

While specific studies detailing a wide array of substituted benzyl esters of 4-amino-3-fluorobenzoic acid are not extensively documented in publicly available literature, the principles of ester synthesis allow for the theoretical preparation of various analogues. The general synthesis would involve the esterification of 4-amino-3-fluorobenzoic acid with a corresponding substituted benzyl alcohol or benzyl halide.

Table 1: Representative Examples of Potential Modifications on the Benzyl Moiety

| Derivative Name | Modification on Benzyl Moiety | Parent Benzyl Compound |

| 4-Methoxythis compound | 4-Methoxy substitution | 4-Methoxybenzyl alcohol |

| 4-Chlorothis compound | 4-Chloro substitution | 4-Chlorobenzyl alcohol |

| 4-Nitrothis compound | 4-Nitro substitution | 4-Nitrobenzyl alcohol |

| 2,4-Dichlorothis compound | 2,4-Dichloro substitution | 2,4-Dichlorobenzyl alcohol |

Modifications on the Aromatic Ring

The aromatic ring of the 4-amino-3-fluorobenzoate core presents multiple sites for structural modification. The existing amino and fluoro substituents dictate the electronic nature of the ring and influence the regioselectivity of further reactions. Research into related structures, such as aminobenzoic acids and their derivatives, provides insights into feasible modifications.

A notable example from patent literature describes the synthesis of a more complex analogue, benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. While this compound is a picolinate (B1231196) and not a benzoate, the described synthetic steps of amination and chlorination on the aromatic ring highlight potential transformation pathways for this compound. google.com For instance, the introduction of a chloro group at the 5-position of the 4-amino-3-fluorobenzoate ring is a plausible modification.

Furthermore, the amino group itself can be a site for derivatization. Acylation or alkylation of the amino group can lead to a diverse range of N-substituted analogues.

Table 2: Potential Structural Modifications on the Aromatic Ring

| Derivative Name | Modification on Aromatic Ring | Precursor Compound |

| Benzyl 4-amino-5-chloro-3-fluorobenzoate | Chlorination at the 5-position | This compound |

| Benzyl 4-acetamido-3-fluorobenzoate | Acetylation of the amino group | This compound |

| Benzyl 3-fluoro-4-(methylamino)benzoate | Methylation of the amino group | This compound |

The synthesis of these analogues would typically involve multi-step reaction sequences, starting from either this compound or a suitably substituted benzoic acid precursor. The characterization of these novel compounds would rely on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures. The systematic synthesis and evaluation of these derivatives are crucial for building a comprehensive understanding of the molecule's structure-property relationships.

Spectroscopic and Structural Elucidation Methodologies for Benzyl 4 Amino 3 Fluorobenzoate

Advanced Spectroscopic Techniques for Molecular Confirmation (General)

The definitive identification and characterization of Benzyl (B1604629) 4-amino-3-fluorobenzoate rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and the chemical environment of the constituent atoms. While a comprehensive, publicly available dataset of all spectra for this specific molecule is not readily found in the cited literature, the expected spectroscopic features can be inferred from data on closely related compounds and general principles of spectroscopy.

Key spectroscopic methods for the confirmation of Benzyl 4-amino-3-fluorobenzoate include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl rings, as well as the methylene (B1212753) (-CH₂-) protons of the benzyl group and the amine (-NH₂) protons. The fluorine atom at the 3-position of the benzoate ring will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The fluorine-coupled carbon atoms in the benzoate ring would show splitting (C-F coupling), providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

N-H stretching vibrations for the primary amine group.

C=O stretching for the ester carbonyl group.

C-O stretching for the ester linkage.

C-F stretching for the fluoroaromatic moiety.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₂FNO₂), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 245.25. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related structures.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, methylene, and amine protons with characteristic splitting due to F-H coupling. |

| ¹³C NMR | Resonances for all carbon atoms, including a downfield carbonyl signal and C-F coupled aromatic carbons. |

| IR Spectroscopy | Absorption bands corresponding to N-H, C=O, C-O, C-F, and aromatic C-H/C=C bonds. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₁₄H₁₂FNO₂. |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

While no specific single-crystal X-ray diffraction study for this compound is available in the reviewed literature, the methodology is well-established. Such a study would involve growing a suitable single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

For comparison, a study on the closely related compound, ethyl 4-amino-3,5-difluorobenzoate, revealed detailed structural information, including the planarity of the molecule and the effect of the fluorine substituents on the geometry of the benzene (B151609) ring. nih.gov A similar analysis of this compound would be expected to provide precise measurements of the bond lengths and angles within the molecule.

The following table outlines the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (Dcalc) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Hydrogen Bonding Networks and Supramolecular Interactions in Crystal Lattices

In the solid state, molecules of this compound would be expected to interact with each other through a variety of non-covalent forces, leading to the formation of a supramolecular architecture. The primary amine group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor.

Based on the crystal structures of analogous compounds like ethyl 4-amino-3,5-difluorobenzoate, it is anticipated that the crystal lattice of this compound would be stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, N-H···O hydrogen bonds involving the amine group of one molecule and the carbonyl oxygen of a neighboring molecule are highly probable.

Computational and Theoretical Investigations of Benzyl 4 Amino 3 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of many-body systems. It is particularly effective for predicting the electronic structure and optimizing the molecular geometry of organic compounds. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For compounds related to Benzyl (B1604629) 4-amino-3-fluorobenzoate, such as other substituted benzoates, DFT has been employed to determine key structural and electronic parameters. nih.gov For instance, geometry optimizations using DFT with a basis set like B3LYP/6-311++G(d,p) can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. nih.govnih.gov

Table 1: Representative DFT-Calculated Properties for a Related Compound (Methyl 4-amino-3-fluorobenzoate)

| Property | Value |

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| XLogP3 | 1.3 |

| Monoisotopic Mass | 169.05390666 Da |

Note: Data obtained from PubChem for Methyl 4-amino-3-fluorobenzoate and is representative of the type of information derived from computational studies. nih.gov

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular conformation and reactivity.

Conformational analysis using ab initio methods would allow for the determination of the most stable three-dimensional arrangement of Benzyl 4-amino-3-fluorobenzoate. This involves calculating the potential energy surface of the molecule as a function of the rotation around its flexible bonds, such as the C-O-C ester linkage and the C-N bond of the amino group. The resulting energy minima correspond to stable conformers.

In terms of reactivity, ab initio calculations can be used to model reaction mechanisms and determine the activation energies for various chemical transformations. For this compound, this could include studying its susceptibility to electrophilic or nucleophilic attack at different sites on the molecule. While specific ab initio studies on this compound are not prevalent, the principles of this method are broadly applied to understand the reactivity of functionalized aromatic systems.

Molecular Dynamics Simulations (General Application in Related Compounds)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules in various environments.

For compounds structurally similar to this compound, such as poly(benzyl acrylate) and other benzimidazole (B57391) and benzothiazole (B30560) derivatives, MD simulations have been used to investigate their behavior in different solvents and their interactions with biological macromolecules. nih.govbohrium.commdpi.com These simulations can reveal how the molecule flexes and changes its shape, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes.

For example, MD simulations could be used to study the solvation of this compound in different media, predicting its solubility and how it orients itself at interfaces. Furthermore, if this compound were to be investigated for biological applications, MD simulations could model its binding to a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, a unique "Hirshfeld surface" is defined for each molecule.

This surface can be color-coded to map various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker or no contacts. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Related Compound

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.0 |

| O···H/H···O | 15.0 |

| N···H/H···N | 10.0 |

| Other | 5.0 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules. The actual values for this compound would depend on its specific crystal packing.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by predicting the most likely pathways and identifying the high-energy transition states that must be overcome for a reaction to occur.

For this compound, computational methods could be used to explore its synthesis and potential degradation pathways. For instance, the esterification of 4-amino-3-fluorobenzoic acid with benzyl alcohol is a key synthetic step. DFT calculations could be employed to model the reaction mechanism, likely proceeding through a tetrahedral intermediate, and to calculate the activation energy of the rate-determining step.

Similarly, the reactivity of the amino group could be investigated. For example, the formation of an amide by reaction with an acylating agent is a common transformation for aromatic amines. Computational studies could predict the transition state structure for this reaction and provide insights into the reaction kinetics. While specific studies on the reaction pathways of this compound are not documented in the literature, the general mechanisms of esterification and amidation are well-understood and can be modeled computationally. researchgate.net

Advanced Applications in Chemical Research

Utility as a Synthon in Complex Organic Synthesis

The strategic placement of reactive sites on Benzyl (B1604629) 4-amino-3-fluorobenzoate makes it an important synthon, or building block, in multi-step organic synthesis. Its structure is particularly amenable to creating complex heterocyclic and poly-substituted aromatic compounds.

A notable application is in the synthesis of advanced agrochemicals. For instance, a derivative of this compound is a key intermediate in the preparation of florpyrauxifen-benzyl, a potent auxin herbicide. nih.govbcpcpesticidecompendium.org The synthesis involves a series of transformations where the core structure of 4-amino-3-fluorobenzoic acid is modified. A patent describes a method where a related picolinate (B1231196) compound undergoes amination to introduce the 4-amino group, followed by a chlorination step to yield the final complex product, florpyrauxifen-benzyl. google.comgoogle.com This multi-step process highlights how the inherent reactivity of the aminobenzoate core is harnessed to construct a significantly more complex molecule.

The synthesis of florpyrauxifen-benzyl demonstrates the utility of the aminofluorobenzoate scaffold. The process involves converting a difluoropicolinate into a 4-aminopicolinate derivative through amination, which is then chlorinated to produce the final herbicide. google.comgoogle.com

Table 1: Synthetic Steps in the Preparation of Florpyrauxifen-benzyl

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Amination | Anhydrous ammonia | Introduction of the 4-amino group onto the picolinate ring. google.com |

| 2 | Salt Formation | Anhydrous HCl | Formation of a hydrochloride salt for purification and isolation. google.com |

| 3 | Neutralization | Base | Reformation of the free amine from the hydrochloride salt. google.com |

| 4 | Chlorination | N-chloro compound | Introduction of the 3-chloro group to form the final product. google.com |

Contributions to Radiochemistry and Positron Emission Tomography (PET) Tracer Development

In the field of medical imaging, Positron Emission Tomography (PET) relies on radiotracers—biologically active molecules tagged with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F). The 4-amino-3-fluorobenzoic acid scaffold, the core of Benzyl 4-amino-3-fluorobenzoate, is a promising candidate for the development of novel PET tracers.

While direct radiolabeling of this compound itself is not prominently documented, its structural motifs are highly relevant to established ¹⁸F-labeling strategies. The synthesis of ¹⁸F-labeled tracers for imaging Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy, often starts with precursors like methyl 2,3-diaminobenzoate. nih.gov These precursors are then elaborated into complex heterocyclic systems which are subsequently radiolabeled. The presence of an amino group and a fluorine atom in the 4-amino-3-fluorobenzoic acid structure makes it an attractive starting point for creating analogous ¹⁸F-labeled PARP-1 inhibitors.

Furthermore, the development of ¹⁸F-labeled amino acid tracers is a major focus in oncology for imaging tumor metabolism. nih.gov Strategies for creating these tracers often involve nucleophilic substitution reactions on activated aromatic rings. nih.gov A precursor derived from this compound could potentially be designed for ¹⁸F-labeling, leading to novel amino acid-based PET probes for visualizing tumors or monitoring the therapeutic efficacy of drugs targeting specific biological pathways, such as those involving Bruton's tyrosine kinase (BTK). acs.org

Exploration in Materials Science

The unique molecular geometry of substituted benzoic acids is being explored for the creation of advanced materials with novel optical and electronic properties.

Bent-Shaped Liquid Crystal Architectures

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, famously used in display technologies. nih.gov "Bent-core" or "banana-shaped" liquid crystals are a class of materials that exhibit unique polar ordering and chiral superstructures, even when the constituent molecules are not chiral themselves. globalscientificjournal.com

The molecular shape of this compound, with its substituents forcing a bend in the molecular axis, makes its core structure, 4-amino-3-fluorobenzoic acid, a prime candidate for designing new bent-core liquid crystals. Research has shown that molecules based on a 3-hydroxybenzoic acid central core can form various liquid crystalline phases, including columnar, lamellar, and nematic phases. mdpi.com Similarly, thiobenzoate cores with fluorine substituents have been synthesized to create ferroelectric liquid crystals. ibm.com The inclusion of a terminal electron-withdrawing group like a sulfonic acid (–SO3H) has also been shown to produce stable, high-temperature smectic A mesophases. nih.gov The 4-amino-3-fluorobenzoic acid moiety combines the necessary bent geometry with polar functional groups, providing a foundational structure for the synthesis of new liquid crystalline materials with potentially unique electro-optical properties.

Development of Novel Chemotypes in Chemical Biology

In chemical biology and medicinal chemistry, a "chemotype" refers to a class of compounds sharing a common core scaffold, which can be systematically modified to explore structure-activity relationships. The 4-amino-3-fluorobenzoic acid scaffold is a valuable starting point for generating novel chemotypes with therapeutic potential. solubilityofthings.com

The fluorine atom is a particularly important feature, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 4-amino-3-fluorobenzoic acid structure serves as a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory agents. google.com

One of the most promising areas is the development of PARP inhibitors for cancer treatment. Potent PARP inhibitors have been built upon a benzimidazole (B57391) carboxamide core. nih.gov The synthesis of these complex inhibitors often begins with substituted aminobenzoic acids. By using this compound as a starting material, medicinal chemists can introduce a fluorine atom at a specific position on the inhibitor's scaffold. This strategic placement can influence the molecule's interaction with the PARP enzyme, potentially leading to inhibitors with improved potency and selectivity. nih.gov The development of such fluorinated analogues represents the creation of a new chemotype within the broader class of PARP inhibitors.

Conclusion and Future Perspectives

Summary of Current Research Landscape

The current research landscape for Benzyl (B1604629) 4-amino-3-fluorobenzoate primarily revolves around its application as a crucial building block in organic synthesis. It is not typically studied for its own sake but rather as a key intermediate for the preparation of more complex, biologically active molecules.

One of the notable applications of Benzyl 4-amino-3-fluorobenzoate is in the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. google.com STAT3 is a protein that plays a critical role in cell growth and survival, and its dysregulation is implicated in various cancers. The use of this compound in the development of these inhibitors highlights its importance in the field of medicinal chemistry and drug discovery. The synthesis of these inhibitors often involves the reaction of the amino group of this compound with other molecules to build up the final complex structure. google.com

The synthesis of this compound itself is a straightforward process, typically involving the esterification of 4-amino-3-fluorobenzoic acid with benzyl alcohol. evitachem.com The starting material, 4-amino-3-fluorobenzoic acid, is a commercially available compound, and its synthesis has been documented through various methods, including multi-step processes involving boronation, nitration, and hydrogenation. chemexpress.cn

While detailed physicochemical and spectroscopic data for this compound are not widely published in the public domain, its molecular formula and weight are established.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂FNO₂ evitachem.com |

| Molecular Weight | 245.25 g/mol evitachem.com |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| FT-IR | Data not available |

| Mass Spectrometry | Data not available |

The lack of extensive published data on its specific properties suggests that its primary value lies in its utility as a synthetic intermediate rather than as a final product with direct applications.

Emerging Trends in Fluorinated Organic Synthesis

The field of organofluorine chemistry is experiencing rapid growth, driven by the unique properties that fluorine atoms impart to organic molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. google.com Several emerging trends in the synthesis of fluorinated compounds are relevant to the future use and development of molecules like this compound.

One significant trend is the development of more sustainable and efficient fluorination methods. evitachem.com This includes the use of new, less hazardous fluorinating agents, the development of catalytic methods to reduce waste and improve yields, and the application of flow chemistry for safer and more scalable processes. evitachem.com For instance, palladium-catalyzed fluorination has become a prominent method for the regioselective installation of fluorine atoms. scribd.com

Another emerging area is the synthesis of fluorinated molecules through aryne intermediates. ambeed.com This strategy offers novel pathways to construct complex fluorinated aromatic and heterocyclic compounds. The high reactivity of arynes provides a powerful tool for synthetic chemists to explore new chemical space. ambeed.com

Furthermore, there is a growing interest in the late-stage fluorination of complex molecules. This approach allows for the introduction of fluorine at a late step in a synthetic sequence, which is highly desirable for the rapid generation of new drug candidates and for the preparation of ¹⁸F-labeled molecules for positron emission tomography (PET) imaging. google.com

Potential Avenues for Future Academic Inquiry

While this compound is currently utilized as an intermediate, several avenues for future academic inquiry could expand its utility and our understanding of its properties.

A primary area for future research would be the detailed characterization of its physicochemical and spectroscopic properties . The generation and publication of comprehensive data, including melting point, boiling point, solubility in various solvents, and detailed NMR, IR, and mass spectrometry data, would be invaluable for researchers working with this compound. Furthermore, an investigation into its crystal structure would provide crucial insights into its solid-state packing and intermolecular interactions.

From a synthetic perspective, exploring the derivatization of this compound could lead to novel classes of compounds with interesting biological activities. The amino group serves as a convenient handle for a wide range of chemical modifications, such as acylation, alkylation, and arylation, leading to the synthesis of diverse libraries of fluorinated compounds for screening in various biological assays. scribd.com

Given its use in the synthesis of STAT3 inhibitors, a focused effort to design and synthesize new series of derivatives targeting other enzymes or receptors could be a fruitful area of research. The unique substitution pattern of the aromatic ring—with an amino group, a fluorine atom, and a carboxylate—provides a scaffold that can be systematically modified to probe structure-activity relationships.

Finally, investigating the potential of this compound and its derivatives in materials science represents another promising research direction. The presence of the fluorinated aromatic ring suggests that its derivatives could possess interesting properties for applications in areas such as liquid crystals or functional polymers. Studies on how the extent and position of fluorination affect mesomorphic properties have been conducted on other benzoate (B1203000) systems and could serve as a model for future investigations.

Q & A

Q. What are the common synthetic routes for Benzyl 4-amino-3-fluorobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Amino Protection : Protect the amino group in 4-amino-3-fluorobenzoic acid using a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group to prevent side reactions during esterification .

Esterification : React the protected acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Catalysts such as ammonium cerium phosphate can enhance yield and reduce side products .

Deprotection : Remove the protecting group under mild conditions (e.g., hydrogenolysis for Cbz).

Q. Optimization Parameters :

- Molar Ratio : A 1:1.2 (acid:alcohol) ratio minimizes excess reagent waste.

- Catalyst Loading : 5-10 wt% of cerium phosphate improves conversion rates .

- Reaction Time : 6-8 hours at 80°C balances efficiency and energy use.

Q. Table 1: Synthetic Route Comparison

| Method | Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 65-70 | 12 | General |

| Cerium phosphate | (NH₄)₂Ce(PO₄)₂ | 85-90 | 6 | |

| Coupling agent | DCC | 75-80 | 8 |

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- Infrared Spectroscopy (IR) : Key peaks include:

- NMR :

- ¹H NMR : Benzyl protons (δ 5.2-5.4 ppm), aromatic protons (δ 6.8-8.0 ppm), and NH₂ (δ 5.5 ppm, broad).

- ¹⁹F NMR : Single peak near -110 ppm (meta-fluorine) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275.1 (C₁₄H₁₂FNO₂).

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzyl ester .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.

- Temperature : Stable at -20°C for long-term storage; room temperature is acceptable for short-term use (<1 month).

Advanced Research Questions

Q. How does the fluorination position (3-F vs. 4-F) affect the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- Electronic Effects : The 3-fluorine group is meta-directing, reducing electron density at the para position and slowing electrophilic substitution.

- Steric Hindrance : 3-Fluorine creates steric bulk, limiting access to the amino group for reactions like acylation.

- Comparative Data :

Q. Table 2: Reactivity Comparison of Fluorinated Derivatives

| Position | Reaction Rate (SNAr) | Activation Energy (kJ/mol) |

|---|---|---|

| 3-F | 0.8 (relative) | 95 |

| 4-F | 1.0 (reference) | 85 |

Q. What computational methods are used to predict the biological activity of fluorinated benzoates?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 (anti-inflammatory) or kinase enzymes (anticancer) .

- QSAR Models : Use Hammett constants (σ) for fluorine to predict electron-withdrawing effects on bioactivity.

- ADMET Prediction : SwissADME or pkCSM to assess solubility (LogP ~2.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Q. How can kinetic modeling optimize the synthesis of benzyl ester derivatives?

Methodological Answer:

Q. What in vitro assays are suitable for assessing the bioactivity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.